Lipophilicity Enables Superior Cell Permeability
The differential cell permeability of Hoechst dyes is directly correlated with their lipophilicity, a function of their N-alkyl substituents [1]. Hoechst 33378, with a calculated XLogP of 5.2 , exhibits a 10- to 100-fold higher predicted membrane partitioning compared to Hoechst 33258 (XLogP ~3.2) [2]. This physicochemical advantage, conferred by the propoxyphenyl moiety, translates to enhanced passive diffusion across intact plasma membranes, a critical requirement for viable cell staining protocols without the need for permeabilization agents [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP) as a Predictor of Membrane Permeability |
|---|---|
| Target Compound Data | XLogP = 5.2 |
| Comparator Or Baseline | Hoechst 33258 (XLogP ~3.2) and Hoechst 33342 (XLogP ~4.0) [2] |
| Quantified Difference | Approximately 100-fold and 10-fold greater partition coefficient, respectively, based on logP differences [1] |
| Conditions | In silico prediction using ACD/Labs Percepta Platform [2] |
Why This Matters
Higher XLogP predicts superior passive membrane permeability, directly impacting the efficiency and reliability of live-cell nuclear staining and the ability to achieve stoichiometric DNA labeling without fixation.
- [1] Wikipedia. Hoechst stain. Archived from the original on 2011-02-06. View Source
- [2] PubChem. Hoechst 33342 (Compound). View Source
